
2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a derivative of the parent compound, N-methyl-d3-ethylamine, which has been investigated for its ability to interact with various proteins and enzymes in the body. The addition of the 3,4-dimethoxyphenyl group to the parent compound has been found to increase its potency and stability, making it a useful tool for researchers.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine has been studied for its potential applications in scientific research. This compound has been found to be a useful tool for researchers studying the effects of drugs on the body, as it is known to interact with various proteins and enzymes in the body. In addition, this compound has been studied for its potential use in drug discovery and development, as it has been found to be a potent and stable compound that can be used to test the effects of potential drugs on the body.
Wirkmechanismus
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine is not fully understood, but it is believed to interact with various proteins and enzymes in the body. It is thought to interact with the cytochrome P450 enzyme system, which is involved in the metabolism of drugs in the body. It is also thought to interact with other proteins and enzymes, such as those involved in the regulation of cell growth and development.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine have not been studied in detail, but it is believed to interact with various proteins and enzymes in the body. It is thought to interact with the cytochrome P450 enzyme system, which is involved in the metabolism of drugs in the body. It is also thought to interact with other proteins and enzymes, such as those involved in the regulation of cell growth and development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine in lab experiments include its potency and stability, which make it a useful tool for researchers studying the effects of drugs on the body. Additionally, this compound is relatively inexpensive and easy to synthesize, making it a cost-effective option for researchers. However, there are some limitations to using this compound in lab experiments, as it is not fully understood and its effects on the body have not been studied in detail.
Zukünftige Richtungen
The future directions for research on 2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications in drug discovery and development. Additionally, further research could be conducted to determine the effects of this compound on other proteins and enzymes in the body, as well as its potential interactions with other compounds. Additionally, further studies could be conducted to determine the efficacy of this compound in treating various diseases and health conditions.
Synthesemethoden
2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine can be synthesized by a method involving a two-step reaction. The first step involves the reaction of N-methyl-d3-ethylamine with 3,4-dimethoxyphenyl bromide, which yields an intermediate product, 3,4-dimethoxy-N-methyl-d3-ethylamine. This intermediate product is then reacted with sodium hydroxide to form the final product, 2-(3,4-dimethoxyphenyl)-N-methyl-d3-ethylamine.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(trideuteriomethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-12-7-6-9-4-5-10(13-2)11(8-9)14-3/h4-5,8,12H,6-7H2,1-3H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJWKRMESUMDQE-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=C(C=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCC1=CC(=C(C=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


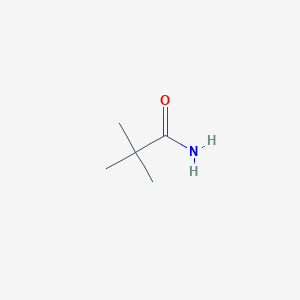
![7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole](/img/structure/B147660.png)
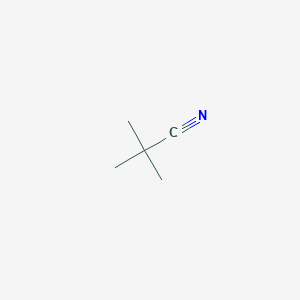



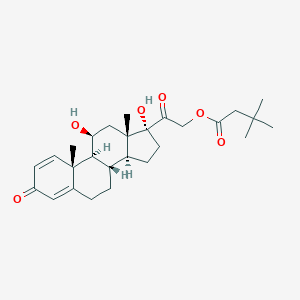
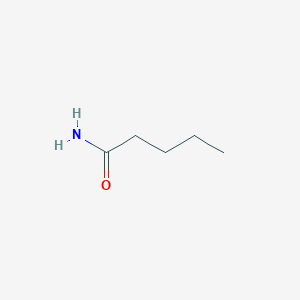
![2,4-Dimethylbenzo[d]thiazole](/img/structure/B147675.png)


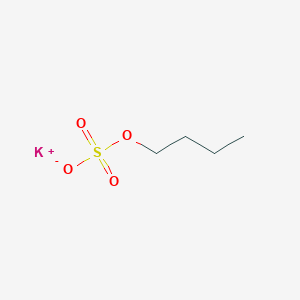
![[(4S,5S)-5-[Bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane](/img/structure/B147685.png)